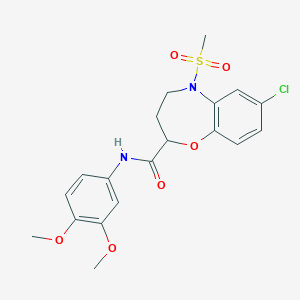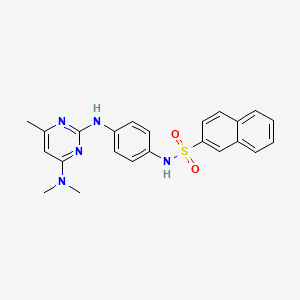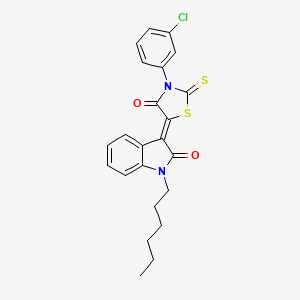
7-chloro-N-(3,4-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a chlorinated benzoxazepine core, a methanesulfonyl group, and a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, including the formation of the benzoxazepine core, chlorination, and the introduction of the methanesulfonyl and dimethoxyphenyl groups. Common synthetic routes may involve the use of reagents such as chlorinating agents, sulfonyl chlorides, and methoxy-substituted phenyl compounds. Industrial production methods would likely optimize these steps for scalability and efficiency, potentially involving catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the methanesulfonyl group or the benzoxazepine ring.
Substitution: The chlorinated benzoxazepine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:
- 7-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-4-QUINAZOLINAMINE
- 7-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-4-QUINAZOLINAMINE
- 7-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-4-QUINAZOLINAMINE .
Properties
Molecular Formula |
C19H21ClN2O6S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
7-chloro-N-(3,4-dimethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O6S/c1-26-16-7-5-13(11-18(16)27-2)21-19(23)17-8-9-22(29(3,24)25)14-10-12(20)4-6-15(14)28-17/h4-7,10-11,17H,8-9H2,1-3H3,(H,21,23) |
InChI Key |
BRCXYTUYOSBGMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide](/img/structure/B11234928.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11234935.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234938.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11234951.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11234960.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B11234964.png)
![N-(4-bromophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11234965.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234967.png)
![N-(3-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11234975.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-(propan-2-yl)aniline](/img/structure/B11234981.png)
![N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11234986.png)

![3-(3-{[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide](/img/structure/B11235021.png)
